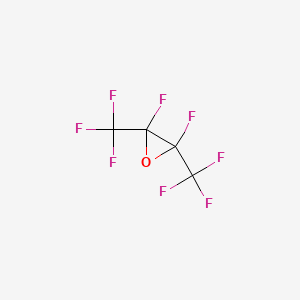
2,3-Difluoro-2,3-bis(trifluoromethyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Difluoro-2,3-bis(trifluoromethyl)oxirane is a fluorinated organic compound with the molecular formula C4F8O. It is characterized by the presence of two difluoromethyl groups and an oxirane ring, making it a highly fluorinated epoxide. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-2,3-bis(trifluoromethyl)oxirane typically involves the reaction of hexafluoropropylene oxide with difluorocarbene. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may involve continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Difluoro-2,3-bis(trifluoromethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can yield fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions include fluorinated carboxylic acids, fluorinated alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,3-Difluoro-2,3-bis(trifluoromethyl)oxirane has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Mecanismo De Acción
The mechanism of action of 2,3-Difluoro-2,3-bis(trifluoromethyl)oxirane involves its interaction with various molecular targets. The highly electronegative fluorine atoms can form strong interactions with electrophilic sites on biomolecules, potentially leading to inhibition or modification of biological pathways. The oxirane ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophilic sites .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Difluoro-3,3-bis(trifluoromethyl)oxirane
- 2,2-Dichloro-3,3-bis(trifluoromethyl)oxirane
- 2,2-Bis(trifluoromethyl)oxirane
Uniqueness
2,3-Difluoro-2,3-bis(trifluoromethyl)oxirane is unique due to the specific positioning of the difluoromethyl groups and the oxirane ring, which confer distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity and stability, making it particularly valuable in specialized applications .
Propiedades
Número CAS |
773-29-5 |
|---|---|
Fórmula molecular |
C4F8O |
Peso molecular |
216.03 g/mol |
Nombre IUPAC |
2,3-difluoro-2,3-bis(trifluoromethyl)oxirane |
InChI |
InChI=1S/C4F8O/c5-1(3(7,8)9)2(6,13-1)4(10,11)12 |
Clave InChI |
SVENBAIZELMMEQ-UHFFFAOYSA-N |
SMILES canónico |
C1(C(O1)(C(F)(F)F)F)(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


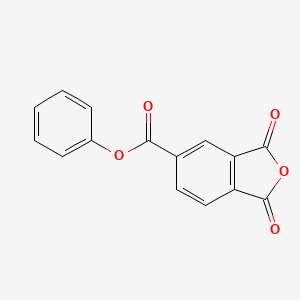
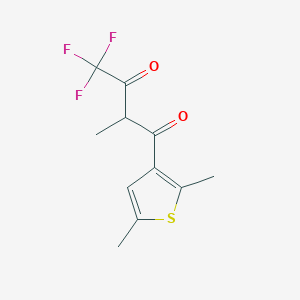
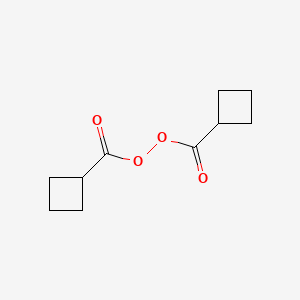
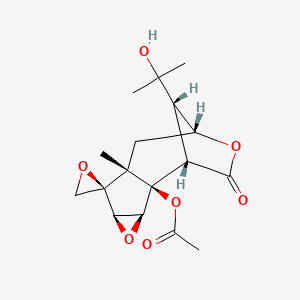
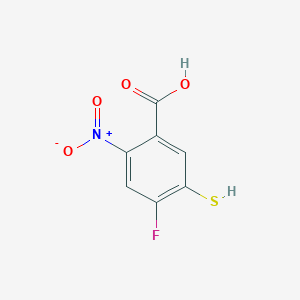
![[Orn5]-URP acetate](/img/structure/B14752167.png)
![(4Z)-2-anilino-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1H-imidazol-5-one](/img/structure/B14752181.png)
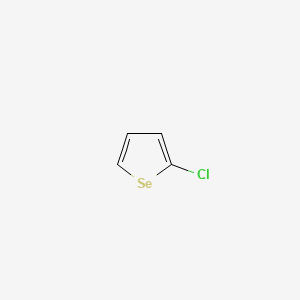
![Magnesium [2-(4,5-dihydroxy-3-oxo-2-furanyl)-2-hydroxyethyl] phosphate](/img/structure/B14752197.png)
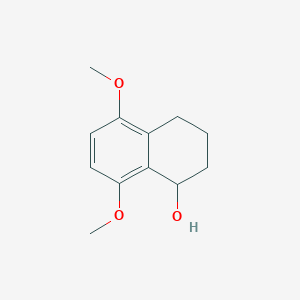
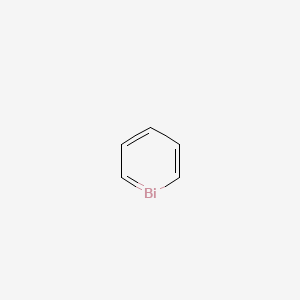
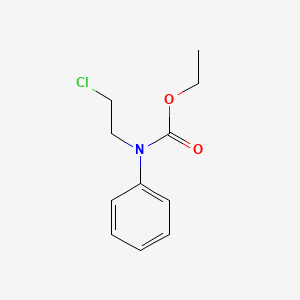

![Phenol, 4-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14752215.png)
